2-O-Methyl-D-glucuronic acid

GH30 xylanase substrate specificity glucuronoxylan

Generic methylglucuronic acid procurement risks positional isomer contamination that invalidates enzyme specificity data. 2-O-Methyl-D-glucuronic acid (CAS 59894-02-9) is the authentic red algal-derived isomer, essential for Porphyridium cruentum polysaccharide analysis and as a definitive negative control in GH30 xylanase and CE15 glucuronoyl esterase profiling. • Genuine 2-O-methyl isomer-not the plant-derived 4-O-methyl variant; distinct chromatographic retention and enzyme recognition profile • Originally characterized via ion-exchange chromatography and chemical-ionization MS (Kieras et al., 1976); validated for use as an analytical reference standard • Enables accurate monosaccharide composition analysis of marine algal extracellular polyanions; molar ratio 2.61 relative to D-glucose in P. cruentum

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 59894-02-9
Cat. No. B1196044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Methyl-D-glucuronic acid
CAS59894-02-9
Synonyms2-O-methyl-D-glucuronic acid
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(C=O)C(C(C(C(=O)O)O)O)O
InChIInChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1
InChIKeyHCQISUFWFYMWKK-FSIIMWSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Methyl-D-glucuronic Acid Identity & Procurement


2-O-Methyl-D-glucuronic acid (CAS 59894-02-9), with molecular formula C7H12O7 and molecular weight 208.17 g/mol, is a methylated hexuronic acid derivative in which a methoxy group substitutes the hydroxyl at the C2 position of D-glucuronic acid . First characterized in 1976 from the extracellular polysaccharide of the red alga Porphyridium cruentum, this compound represents a biologically distinct isomer that differs fundamentally in substitution pattern and natural occurrence from the far more abundant 4-O-methyl-D-glucuronic acid found ubiquitously in plant hemicellulose [1][2]. The compound's calculated physicochemical parameters include a predicted ACD/LogP of -0.45 and a polar surface area of 124 Ų .

Isomer Identity
2-O-methyl-D-glucuronic acid, distinct from 4-O-methyl isomer
Biological Origin
Found exclusively in red algal extracellular polysaccharides
Research Use
Isomer-specific standard for enzymatic and analytical workflows

2-O-Methyl vs. 4-O-Methyl Glucuronic Acid Differences


Procurement of generic "methylglucuronic acid" without specifying the O-methylation position introduces unacceptable experimental variability and biological irrelevance in downstream applications. The 2-O-methyl and 4-O-methyl isomers are not interchangeable due to fundamentally divergent biological origins, enzymatic recognition profiles, and substitution chemistry [1][2]. Specifically, 4-O-methyl-D-glucuronic acid is the predominant uronic acid substituent in plant glucuronoxylan and is recognized with high specificity by numerous GH30 xylanases and glucuronoyl esterases that use the 4-O-methyl group and carboxyl moiety as essential substrate recognition determinants [1]. In contrast, 2-O-methyl-D-glucuronic acid occurs exclusively in specific red algal polysaccharides and does not serve as a substrate for the same plant-biomass-degrading enzyme systems [2]. For investigators studying algal glycobiology, developing analytical methods requiring isomer-specific standards, or conducting enzyme-substrate specificity profiling, substitution with 4-O-methyl-D-glucuronic acid yields biologically invalid results.

Substitution with 4-O-methyl isomer yields false-negative enzyme recognition results; GH30 xylanases and glucuronoyl esterases do not recognize 2-O-methyl pattern.

Algal polysaccharide analysis requires 2-O-methyl reference; the 4-O-methyl isomer is a plant hemicellulose marker and cannot serve as a source-specific surrogate.

Chromatographic retention and ionization differ by methylation position; retention time data from 4-O-methyl isomer lead to misidentification in isomer-specific methods.

2-O-Methyl-D-glucuronic Acid Comparative Evidence


GH30 Xylanase Recognition Specificity

The GH30 xylanase EcXyn30A from Erwinia chrysanthemi exhibits specialized activity toward 4-O-methylglucuronoxylan, with the carboxyl group of 4-O-methylglucuronic acid serving as an essential substrate recognition element via ionic interaction with Arg293 of the enzyme [1]. Elimination or modification of the 4-O-methylglucuronic acid carboxyl group (e.g., via methyl esterification or reduction) resulted in a several thousand-fold decrease in catalytic efficiency (kcat/Km) [1]. Importantly, the 2-O-methyl isomer (originating from algal sources rather than plant xylan) is not recognized by this enzyme system because the enzyme's binding pocket is structurally adapted specifically to the 4-O-methyl substitution pattern found in plant glucuronoxylan [1][2]. This positional isomerism creates a functional dichotomy: 4-O-methyl-D-glucuronic acid acts as a substrate recognition determinant, whereas 2-O-methyl-D-glucuronic acid is enzymatically inert in this context, making the 2-O isomer valuable as a negative control or selectivity probe in enzymatic assays.

GH30 Xylanase Specificity
Reported
Functional dichotomy: 2-O-methyl isomer not recognized; 4-O-methyl isomer is essential recognition determinant with thousands-fold impact on kcat/Km.
Positional isomerism determines enzyme substrate eligibility.
Supports negative control or selectivity probe use in xylanase assays.
GH30 xylanase substrate specificity glucuronoxylan kinetic parameters enzyme-substrate recognition

Glucuronoyl Esterase Substrate Discrimination

Glucuronoyl esterases (GEs) from fungi such as Schizophyllum commune exhibit stringent specificity toward esters of 4-O-methyl-D-glucuronic acid derivatives [1]. Activity analysis on several uronic acids and their derivatives demonstrated that the enzyme recognized only esters of 4-O-methyl-D-glucuronic acid derivatives, even when paired with a 4-nitrophenyl aglycon, but did not hydrolyze esters of D-galacturonic acid or other uronic acid derivatives [1]. The kinetic parameters for this enzyme-substrate interaction were determined with Km = 0.25 mM for the 4-O-methyl-D-glucuronic acid ester substrate [1]. In comparative studies, the catalytic efficiency of the enzyme was substantially higher with esters of 4-O-methyl-D-glucuronic acid than with esters of unsubstituted D-glucuronic acid [2]. The 2-O-methyl isomer, being structurally distinct in its substitution position, falls outside the enzyme's recognition profile and is not hydrolyzed [1][2].

Glucuronoyl Esterase Specificity
Reported
Km = 0.25 mM for 4-O-methyl-D-glucuronic acid ester; 2-O-methyl isomer: no hydrolysis detected.
2-O-methyl isomer falls outside enzyme recognition profile.
Valuable as specificity control in lignin-carbohydrate complex degradation studies.
glucuronoyl esterase carbohydrate esterase lignin-carbohydrate complex substrate specificity kinetic parameters

Algal Polysaccharide-Exclusive Marker

2-O-Methyl-D-glucuronic acid is a unique monosaccharide constituent identified in the extracellular polysaccharide of the unicellular red alga Porphyridium cruentum, where it is specifically linked to O-4 of L-galactose residues [1][2]. Structural studies of P. cruentum polysaccharide have established the molar composition of this polyanion, with 2-O-methyl-D-glucuronic acid present at a molar ratio of 2.61 relative to D-glucose (set to 1.00), alongside D- and L-galactose, xylose, D-glucose, and D-glucuronic acid [2]. In contrast, 4-O-methyl-D-glucuronic acid is the predominant uronic acid substituent in plant glucuronoxylan and is found in terrestrial plant sources including cashew nut and European plum, where it serves as a potential dietary biomarker [3]. This fundamental difference in biological origin—algal-exclusive for the 2-O isomer versus ubiquitous plant distribution for the 4-O isomer—makes the two isomers non-substitutable in source-specific analytical applications.

Algal Polysaccharide Marker
Reported
Molar ratio 2.61 in P. cruentum; linked to O-4 of L-galactose. 4-O-methyl isomer is ubiquitous in plant glucuronoxylan.
Source-specific marker; 4-O-methyl not a valid surrogate for algal polysaccharide analysis.
Class-level inference; data to verify across additional red algal species.
red algae polysaccharide Porphyridium cruentum extracellular polysaccharide uronic acid marker glycobiology

Methylation Effects on Ionization Behavior

The position of O-methylation on the glucuronic acid ring influences the acid dissociation behavior of the uronic acid, which in turn affects chromatographic retention and separation properties in analytical workflows. Potentiometric titration studies have determined the dissociation constants (pKa, at 20°C) for D-glucuronic acid and its O-methyl derivatives, demonstrating that methylation at different positions alters the acid strength of the carboxyl group [1]. While direct comparative pKa values for the 2-O-methyl and 4-O-methyl isomers in the same study require verification, the principle that methylation position influences pKa has been established experimentally for uronic acid methyl derivatives [1]. In ion-exchange chromatographic fractionation of aldobiouronic acid mixtures from P. cruentum hydrolysates, 2-O-methyl-D-glucuronic acid exhibited distinct elution behavior that enabled its separation from other hexuronic acids and subsequent identification [2].

Ionization Behavior
Method context
Methylation position alters pKa and ion-exchange retention; 2-O-methyl isomer shows distinct elution profile.
Positional methylation influences analytical separation and quantification.
Requires isomer-specific reference for accurate chromatographic methods.
dissociation constant pKa determination potentiometric titration ion-exchange chromatography uronic acid separation

2-O-Methyl-D-glucuronic Acid Applications


Algal Polysaccharide Characterization

Investigators studying red algal polysaccharide structure, particularly from Porphyridium species, require authentic 2-O-methyl-D-glucuronic acid as an analytical standard for monosaccharide composition analysis. In P. cruentum, this compound comprises a molar ratio of 2.61 relative to D-glucose in the extracellular polyanion and is specifically linked to O-4 of L-galactose residues [1]. Neither 4-O-methyl-D-glucuronic acid (plant-derived) nor unsubstituted D-glucuronic acid can substitute for this purpose, as they differ fundamentally in biological source, enzymatic recognition profile, and chromatographic retention behavior [2][3].

Enzyme Specificity Profiling

Researchers characterizing carbohydrate-active enzymes (CAZymes), particularly GH30 xylanases and glucuronoyl esterases (CE15 family), require 2-O-methyl-D-glucuronic acid as a specificity control to delineate the positional requirements of enzyme-substrate recognition. Data demonstrate that EcXyn30A GH30 xylanase exhibits several thousand-fold reduction in catalytic efficiency when the carboxyl group of 4-O-methylglucuronic acid is modified, underscoring the enzyme's stringent positional specificity [1]. Similarly, S. commune glucuronoyl esterase recognizes only 4-O-methyl-D-glucuronic acid esters (Km = 0.25 mM) and is inactive toward other methylated isomers [2]. The 2-O-methyl isomer serves as a critical negative control in these assays.

Marine Polysaccharide Monosaccharide Profiling

Laboratories developing GC-MS, LC-MS, or HPAEC-PAD methods for comprehensive monosaccharide profiling of marine algal polysaccharides require 2-O-methyl-D-glucuronic acid as a calibration standard and retention time marker. The compound's distinct ionization properties and chromatographic behavior relative to 4-O-methyl-D-glucuronic acid and unsubstituted glucuronic acid necessitate the use of the authentic 2-O-methyl isomer for accurate quantification [1]. This compound was originally identified via ion-exchange chromatography followed by chemical-ionization mass spectrometry, establishing a validated analytical precedent for its use as a reference standard [2].

α-Glucuronidase Substrate Panel

Investigators studying α-glucuronidases (EC 3.2.1.139) for biomass degradation applications require a panel of aldobiouronic acid substrates with varying methylation patterns to fully characterize enzyme specificity. While many α-glucuronidases preferentially hydrolyze the α1,2-glycosidic bond between 4-O-methyl-D-glucuronic acid and xylose residues [1], the 2-O-methyl isomer provides a structurally distinct substrate for determining the positional tolerance of enzyme active sites. The inability of certain α-glucuronidases to process 2-O-methyl-containing substrates provides critical information for enzyme engineering and substrate specificity mapping [2].

Application
Selection Property
Validation Focus
Algal Polysaccharide Characterization
Source-specific analytical standard
Monosaccharide composition verification in Porphyridium and related species
Enzyme Specificity Profiling (CAZymes)
Isomer-specific negative control
GH30 xylanase and glucuronoyl esterase substrate recognition validation
Marine Polysaccharide Monosaccharide Profiling
Retention time and ionization marker
GC-MS, LC-MS, or HPAEC-PAD calibration for algal uronic acids
α-Glucuronidase Substrate Panel
Positional tolerance probe
Enzyme active-site specificity mapping and engineering

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